molecular formula C20H16N4O6 B2625706 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione CAS No. 1357817-65-2

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione

カタログ番号: B2625706
CAS番号: 1357817-65-2
分子量: 408.37
InChIキー: VKXJXLALVURPRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole ring substituted at the 7-position with a benzo[d][1,3]dioxol-5-yl group and a 2-methoxyethyl substituent at the 3-position. The quinazoline-dione core is a pharmacologically privileged scaffold known for anticonvulsant, antimicrobial, and kinase inhibitory activities . The 2-methoxyethyl side chain likely improves solubility compared to bulkier alkyl substituents, balancing pharmacokinetic properties .

特性

IUPAC Name

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6/c1-27-7-6-24-19(25)13-4-2-12(8-14(13)21-20(24)26)18-22-17(23-30-18)11-3-5-15-16(9-11)29-10-28-15/h2-5,8-9H,6-7,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXJXLALVURPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes current findings on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a benzo[d][1,3]dioxole moiety and an oxadiazole ring. Its structural complexity suggests multiple points of interaction with biological targets.

PropertyValue
Molecular FormulaC18H18N4O4
Molecular Weight342.36 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Research indicates that it may interact with:

  • EGFR (Epidermal Growth Factor Receptor) : The compound shows potential in inhibiting EGFR signaling, which is crucial for cancer cell growth.
  • Apoptosis Pathways : Studies suggest modulation of apoptosis-related proteins such as Bax and Bcl-2, promoting cancer cell death while sparing normal cells.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound across various cancer cell lines. For instance:

  • HepG2 (Liver Cancer) :
    • IC50 : 2.38 µM
    • Mechanism : Induction of apoptosis via mitochondrial pathways.
  • HCT116 (Colon Cancer) :
    • IC50 : 1.54 µM
    • Mechanism : Inhibition of cell cycle progression at the G1 phase.
  • MCF7 (Breast Cancer) :
    • IC50 : 4.52 µM
    • Mechanism : Modulation of estrogen receptor signaling pathways.

These findings suggest that the compound exhibits significant cytotoxic effects against cancer cells while demonstrating low toxicity towards normal cell lines (IC50 > 150 µM) .

Comparative Efficacy

A comparative analysis with standard chemotherapeutics reveals that this compound may offer enhanced efficacy:

CompoundCell LineIC50 (µM)Reference
7-(...)-dioneHepG22.38
DoxorubicinHepG27.46
7-(...)-dioneHCT1161.54
DoxorubicinHCT1168.29
7-(...)-dioneMCF74.52
DoxorubicinMCF74.56

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the benzo[d][1,3]dioxole structure:

  • A study on bis-benzo[d][1,3]dioxol-5-yl derivatives demonstrated significant antitumor activity with some compounds showing IC50 values lower than standard drugs like doxorubicin .
  • Molecular docking studies indicate strong binding affinities to EGFR and other kinases involved in tumorigenesis, suggesting a targeted approach to cancer therapy .

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the quinazoline-dione core, oxadiazole substituents, and side chains. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Quinazoline-Oxadiazole Derivatives

Compound Name / ID Core Structure R1 (Oxadiazole Substituent) R2 (Quinazoline Substituent) Key Properties/Activities Reference
7-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione Benzo[d][1,3]dioxol-5-yl 2-Methoxyethyl Hypothesized anticonvulsant, improved solubility
7-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione Quinazoline-6,8-dione Phenyl Methyl Not explicitly reported; structural analog
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide Pyrazole Benzo[d][1,3]dioxol-5-yl tert-Butyl Anticonvulsant activity (in vivo models)
3-(7-Chloro-[2,1,3]benzoxadiazol-4-ylamino)-propionyl]-2,3-dihydro-phthalazine-1,4-dione Phthalazine-dione 7-Chloro-benzoxadiazolyl Propionyl Antimicrobial (Gram-positive bacteria)

Key Observations:

Role of Benzo[d][1,3]dioxol Group :

  • The benzo[d][1,3]dioxol-5-yl substituent in the target compound enhances lipophilicity (calculated logP ~2.9) compared to the phenyl analog (logP ~2.4) . This group may improve blood-brain barrier penetration, relevant for anticonvulsant applications .
  • In contrast, the 7-chloro-benzoxadiazole substituent in Compound 5 () introduces electronegative chlorine, which likely enhances antimicrobial activity via halogen bonding .

3.1) . The methyl group in the phenyl analog () offers minimal steric or electronic effects, possibly limiting its bioactivity .

Oxadiazole vs. Benzoxadiazole :

  • The 1,2,4-oxadiazole ring in the target compound provides greater metabolic stability than the benzoxadiazole in Compound 5, which contains a labile N-O bond .

Anticonvulsant Potential: The pyrazole analog () demonstrated 60% seizure inhibition in murine models, attributed to the benzo[d][1,3]dioxol group’s electron-donating effects . The target compound’s quinazoline core and oxadiazole ring may synergize for enhanced GABAergic modulation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。